Cas no 20555-02-6 (burrodin)

burrodin structure
Produktname:burrodin
burrodin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- burrodin
- Azuleno(6,5-b)furan-2,5-dione, decahydro-7-hydroxy-4a,8-dimethyl-3-methylene-, (3aR,4aS,7S,7aS,8S,9aR)-
- Azuleno[6,5-b]furan-2,5-dione, decahydro-7-hydroxy-4a,8-dimethyl-3-methylene-, (3aR,4aS,7S,7aS,8S,9aR)-
- 2alpha,8beta-dihydroxy-4-oxo-10alphaH-ambros-11(13)-en-12-oic acid gamma-lactone
- (3aR,5S,5aS,6S,8aS,9aR)-6-hydroxy-5,8a-dimethyl-1-methylene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione
- 10alphaH-Ambros-11(13)-en-12-oic acid, 2alpha,8beta-dihydroxy-4-oxo-, gamma-lactone
- Azuleno(6,5-b)furan-2,5-dione, decahydro-7-hydroxy-4a,8-dimethyl-3-methylene-, (3aR-(3aalpha,4abeta,7alpha,7aalpha,8beta,9aalpha))-
- CHEMBL509159
- DTXSID40174557
- 20555-02-6
- CHEBI:69343
- Q27137684
- (3aR,4aS,7S,7aS,8S,9aR)-7-hydroxy-4a,8-dimethyl-3-methylene-decahydroazuleno(6,5-b)furan-2,5-dione
- (3aR,4aS,7S,7aS,8S,9aR)-7-hydroxy-4a,8-dimethyl-3-methylidenedecahydroazuleno[6,5-b]furan-2,5-dione
- (3aR,5S,5aS,6S,8aS,9aR)-6-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione
- BDBM50269679
- Azuleno[6,5-b]furan-2,5-dione, decahydro-7-hydroxy-4a,8-dimethyl-3-methylene-, [3aR-(3a.alpha.,4a.beta.,7.alpha.,7a.alpha.,8.beta.,9a.alpha.)]-
- (3aR,5S,5aS,6S,8aS,9aR)-6-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno(6,7-b)furan-2,8-dione
- DTXCID9097048
- 2a,8b-Dihydroxy-4-oxo-10alphah-ambros-11(13)-en-12-Oic acid g-lactone
- 2alpha,8beta-Dihydroxy-4-oxo-10alphah-ambros-11(13)-en-12-Oate gamma-lactone
- 2a,8b-Dihydroxy-4-oxo-10alphah-ambros-11(13)-en-12-Oate g-lactone
- (3aR,4aS,7S,7aS,8S,9aR)-7-hydroxy-4a,8-dimethyl-3-methylidenedecahydroazuleno(6,5-b)furan-2,5-dione
-
- Inchi: InChI=1S/C15H20O4/c1-7-4-11-9(8(2)14(18)19-11)6-15(3)12(17)5-10(16)13(7)15/h7,9-11,13,16H,2,4-6H2,1,3H3/t7-,9+,10-,11+,13+,15+/m0/s1
- InChI-Schlüssel: HSNYUOAAQCCKRP-UGKIOTTESA-N
- Lächelt: CC1CC2C(CC3(C1C(CC3=O)O)C)C(=C)C(=O)O2
Berechnete Eigenschaften
- Genaue Masse: 264.13615911g/mol
- Monoisotopenmasse: 264.13615911g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 0
- Komplexität: 469
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 63.6Ų
- XLogP3: 1.4
burrodin Verwandte Literatur
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
2. Back matter
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
20555-02-6 (burrodin) Verwandte Produkte
- 1806926-29-3(2-(Bromomethyl)-6-(difluoromethyl)-3-fluoro-5-methylpyridine)
- 125906-49-2(1-Hydroxy-2-methyl-3-beta-D-glucopyranosyloxy-6-hydroxy-9,10-anthraquinone)
- 865659-21-8(3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol)
- 435345-33-8(N-(diphenylmethyl)-2-(methylamino)acetamide)
- 1216657-68-9(ethyl 1-[1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate)
- 1823924-50-0(3-(2-Bromo-5-chlorobenzyl)oxetane)
- 1564710-59-3(6-Methoxy-5,6,7,8-tetrahydro-2H-cinnolin-3-one)
- 2680825-98-1(8-(2,2,2-Trifluoroacetamido)-5-oxaspiro[3.5]nonane-2-carboxylic acid)
- 890100-59-1(Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate)
- 914637-17-5(4-Bromo-3-(trifluoromethyl)phenylacetic Acid)
Empfohlene Lieferanten
Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge
Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
